molecular formula C7H8O4S2 B14672262 Dimethyl (1,3-dithietan-2-ylidene)propanedioate CAS No. 50780-59-1

Dimethyl (1,3-dithietan-2-ylidene)propanedioate

Cat. No.: B14672262
CAS No.: 50780-59-1
M. Wt: 220.3 g/mol
InChI Key: SNSLBVWZCZFHMG-UHFFFAOYSA-N
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Description

Dimethyl (1,3-dithietan-2-ylidene)propanedioate is an organic compound with the molecular formula C7H8O4S2 It is characterized by a unique structure that includes a dithietane ring, which is a four-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1,3-dithietan-2-ylidene)propanedioate typically involves the reaction of malonic acid derivatives with sulfur-containing reagents. One common method is the reaction of dimethyl malonate with sulfur dichloride (SCl2) under controlled conditions to form the dithietane ring. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1,3-dithietan-2-ylidene)propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithietane ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the dithietane ring is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced dithietane derivatives.

    Substitution: Various substituted dithietane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl (1,3-dithietan-2-ylidene)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (1,3-dithietan-2-ylidene)propanedioate involves its interaction with various molecular targets. The dithietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid without the dithietane ring.

    Diethyl (1,3-dithietan-2-ylidene)propanedioate: A similar compound with ethyl groups instead of methyl groups.

    Dimethyl (1,3-dithiolane-2-ylidene)propanedioate: A compound with a dithiolane ring instead of a dithietane ring.

Uniqueness

Dimethyl (1,3-dithietan-2-ylidene)propanedioate is unique due to the presence of the dithietane ring, which imparts distinct reactivity and potential applications compared to its analogs. The sulfur atoms in the ring can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

50780-59-1

Molecular Formula

C7H8O4S2

Molecular Weight

220.3 g/mol

IUPAC Name

dimethyl 2-(1,3-dithietan-2-ylidene)propanedioate

InChI

InChI=1S/C7H8O4S2/c1-10-5(8)4(6(9)11-2)7-12-3-13-7/h3H2,1-2H3

InChI Key

SNSLBVWZCZFHMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1SCS1)C(=O)OC

Origin of Product

United States

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